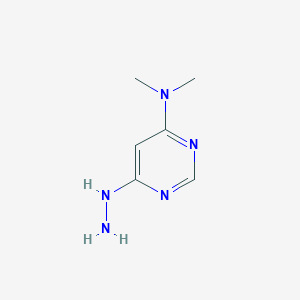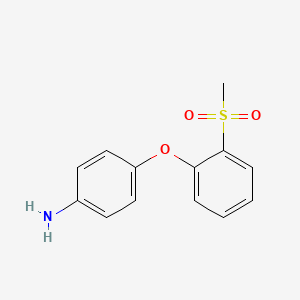
4-(2-Methylsulfonylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylsulfonylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with a methylsulfonyl group at the ortho position and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylsulfonylphenoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-methylsulfonylphenol, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, forming 2-methylsulfonylaniline.
Etherification: The 2-methylsulfonylaniline is then reacted with a halogenated phenol derivative under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by etherification using continuous flow reactors to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylsulfonylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium amide (NaNH2) in liquid ammonia are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(2-Methylsulfonylphenoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Methylsulfonylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitroaniline: Similar in structure but with a methoxy group instead of a methylsulfonyl group.
N-Methylaniline: Aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness
4-(2-Methylsulfonylphenoxy)aniline is unique due to the presence of both a methylsulfonyl group and a phenoxy group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H13NO3S |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
4-(2-methylsulfonylphenoxy)aniline |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)13-5-3-2-4-12(13)17-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3 |
Clé InChI |
CBUOYQBZNFFFOZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
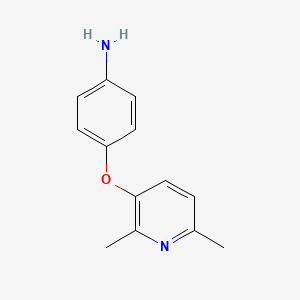
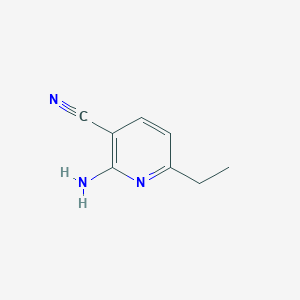
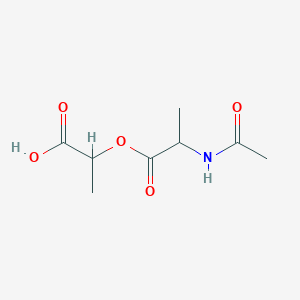
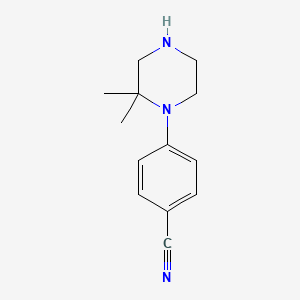


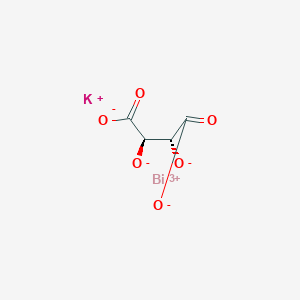
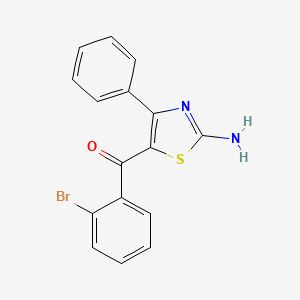
![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

